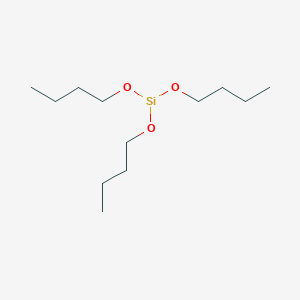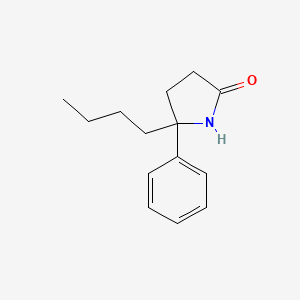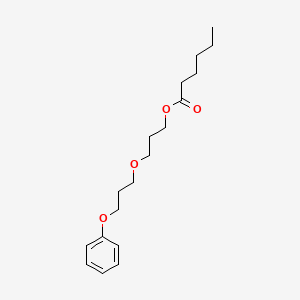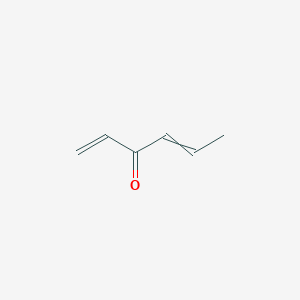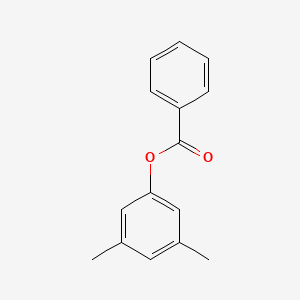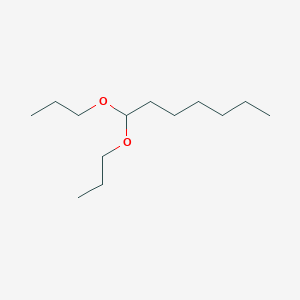
1,1-Dipropoxyheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dipropoxyheptane: is an organic compound with the molecular formula C13H28O2 . It is also known by other names such as Heptanal-dipropylacetal and Oenanthol-dipropylacetal . This compound is characterized by its two propoxy groups attached to the first carbon of a heptane chain. It is a colorless liquid with a density of 0.844 g/cm³ and a boiling point of 229.6°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,1-Dipropoxyheptane can be synthesized through the acetalization of heptanal with propanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction is as follows:
Heptanal+2PropanolAcid Catalystthis compound+Water
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to drive the reaction to completion. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions:
1,1-Dipropoxyheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid and propanal.
Reduction: Reduction reactions can convert it back to heptanal and propanol.
Substitution: The propoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Heptanoic acid and propanal.
Reduction: Heptanal and propanol.
Substitution: Various alkoxy-heptane derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1,1-Dipropoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Medicine: Research into its potential as a drug intermediate or in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Wirkmechanismus
The mechanism of action of 1,1-Dipropoxyheptane involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The propoxy groups can be cleaved enzymatically, releasing heptanal and propanol, which can then enter metabolic pathways. The exact molecular targets and pathways depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethoxyheptane: Similar structure but with methoxy groups instead of propoxy groups.
1,1-Diethoxyheptane: Contains ethoxy groups instead of propoxy groups.
1,1-Dibutoxyheptane: Contains butoxy groups instead of propoxy groups.
Uniqueness:
1,1-Dipropoxyheptane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties. Compared to its analogs, it has a higher boiling point and different reactivity patterns due to the longer alkyl chains .
Eigenschaften
CAS-Nummer |
6290-36-4 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1,1-dipropoxyheptane |
InChI |
InChI=1S/C13H28O2/c1-4-7-8-9-10-13(14-11-5-2)15-12-6-3/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
NBPQSTOYCABCNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





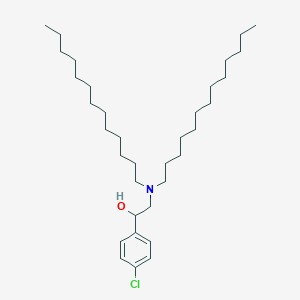
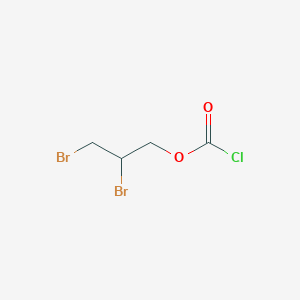
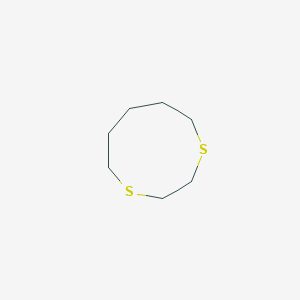
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
